molecular formula C16H17ClN2O4 B2541218 methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate CAS No. 890596-87-9

methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate

Cat. No.: B2541218
CAS No.: 890596-87-9
M. Wt: 336.77
InChI Key: DIUPSPQWTUZTEA-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological effects and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with a suitable benzoate derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 4-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoyloxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c1-10-15(17)11(2)19(18-10)9-8-14(20)23-13-6-4-12(5-7-13)16(21)22-3/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUPSPQWTUZTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)OC2=CC=C(C=C2)C(=O)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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